tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers
Description
The compound tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (hereafter referred to as Compound A) is a pyrrolidine derivative featuring multiple functional groups:
- A tert-butyl ester at position 3.
- A cyano group and cyclopropyl substituent at position 4.
- A 4-methoxyphenylmethyl moiety at position 1.
- A 5-oxo (carbonyl) group.
The presence of two stereogenic centers (at positions 3 and 4) results in a mixture of diastereomers, which complicates isolation and characterization. Compound A is likely synthesized via multi-step organic reactions, involving cyclopropanation, esterification, and alkylation.
Crystallographic analysis of such compounds typically employs software like SHELXL for refinement and WinGX/ORTEP for visualization . Hydrogen-bonding patterns, critical for crystal packing, can be analyzed using graph set theory .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNRAHUHWCDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate , a mixture of diastereomers, has garnered attention due to its potential biological activities. This article examines its structural features, synthesis, and biological implications, supported by relevant data tables and research findings.
Structural Features
This compound is characterized by several notable functional groups:
- tert-butyl ester : Enhances lipophilicity and may influence metabolic stability.
- cyano group : Increases the potential for interaction with biological targets.
- cyclopropyl ring : Contributes to the compound's unique conformational properties.
- methoxyphenyl moiety : May modulate pharmacological effects through electronic and steric interactions.
The molecular formula is with a molecular weight of approximately 370.45 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrrolidine core.
- Introduction of the cyano and cyclopropyl groups.
- Esterification to form the tert-butyl ester.
Recent advances in synthetic methodologies, such as flow microreactor systems, have improved the efficiency and sustainability of these processes compared to traditional batch methods .
Enzyme Interaction
Preliminary studies suggest that the compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The presence of the cyano group and cyclopropyl ring enhances binding affinity to target sites, which could lead to significant pharmacological effects .
Metabolic Stability
Research indicates that compounds containing tert-butyl groups often exhibit metabolic lability, leading to low oral bioavailability and short half-lives. In vitro studies have shown that replacing tert-butyl with other groups can enhance metabolic stability. For example, analogues with trifluoromethylcyclopropyl groups demonstrated increased stability in both in vitro and in vivo settings .
Case Studies
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound B)
- Key Differences: Core Structure: Compound B has a tetrahydrofuran ring vs. the pyrrolidine ring in Compound A. Substituents: Compound B includes a terpenyl-thioether, silyl-protected hydroxyl, and phosphino-nitrile groups, whereas Compound A features a cyclopropyl and 4-methoxyphenylmethyl group. Stereochemistry: Compound B is a single stereoisomer (2R,3R,4R,5R), while Compound A exists as a diastereomeric mixture.
Methyl 4-cyano-4-phenyl-5-oxopyrrolidine-3-carboxylate (Compound C)
- Key Differences: Ester Group: A methyl ester replaces the tert-butyl ester in Compound A, reducing steric bulk and altering lipophilicity.
Physicochemical Properties
Research Findings :
- Solubility : Compound A’s tert-butyl ester enhances lipophilicity compared to Compound C’s methyl ester, reducing aqueous solubility but improving membrane permeability .
- Stability : The cyclopropyl group in Compound A may confer metabolic stability over Compound C’s phenyl group, as cyclopropane rings resist enzymatic oxidation.
- Synthetic Challenges : Compound A’s diastereomer mixture requires chromatographic separation, unlike Compound B’s stereochemically pure form .
Functional Group Impact
Cyano Group
- Present in both Compounds A and C, the cyano group contributes to dipole interactions and hydrogen bonding (as a weak acceptor), influencing crystal packing and solubility .
Cyclopropyl vs. Phenyl
4-Methoxyphenylmethyl
- This moiety enhances π-π stacking interactions, which may improve binding affinity in target proteins compared to simpler alkyl chains.
Preparation Methods
Cyano Group Installation via Dehydration of Amides
Adapting methodologies from piperidine cyanations, the 4-cyano group is introduced by dehydrating a primary amide intermediate using thionyl chloride (SOCl₂) and dibutylformamide (DBU) in aprotic solvents:
-
Suspend isonipecotamide analog (1.0 equiv) in n-propyl acetate.
-
Add DBU (1.1 equiv) and SOCl₂ (2.1 equiv) at 20°C.
-
Stir for 18 hours, filter, and wash with solvent.
Optimization Notes:
Cyclopropanation via Simmons-Smith Reaction
The cyclopropyl group is installed via a Simmons-Smith cyclopropanation on a pre-existing double bond adjacent to the 4-position:
-
Generate diiodomethane-derived zinc carbenoid (CH₂I₂, Zn-Cu).
-
React with α,β-unsaturated ester intermediate.
Challenges:
-
Competing side reactions require strict temperature control (−10°C to 0°C).
-
Diastereomeric ratio depends on substrate geometry.
N-Alkylation with 4-Methoxybenzyl Group
The N-[(4-methoxyphenyl)methyl] substituent is introduced via alkylation of the pyrrolidine nitrogen:
-
Dissolve pyrrolidine intermediate (1.0 equiv) in dry DMF.
-
Add 4-methoxybenzyl chloride (1.2 equiv) and Cs₂CO₃ (2.5 equiv).
-
Stir at 80°C for 12 hours.
-
Filter and concentrate; purify via silica gel chromatography.
Yield: 68–75% (dependent on steric hindrance).
tert-Butyl Ester Protection and Deprotection
The tert-butyl ester is introduced early to protect the carboxylic acid during subsequent reactions:
-
Dissolve pyrrolidine-3-carboxylic acid (1.0 equiv) in THF.
-
Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv).
-
Stir at 25°C for 6 hours.
-
Concentrate and purify via flash chromatography.
Diastereomeric Mixture Characterization
The quaternary carbon at position 4 generates two diastereomers due to unrestricted rotation during cyclopropanation and cyanation. Characterization data from analogous compounds includes:
| Diastereomer | Retention Time (min) | Area % |
|---|---|---|
| cis | 12.3 | 45% |
| trans | 14.7 | 55% |
¹H NMR (400 MHz, CDCl₃):
-
Cyclopropyl protons : δ 0.5–1.2 (m, 4H).
-
4-Methoxybenzyl : δ 3.8 (s, 3H, OCH₃), 4.4 (s, 2H, CH₂).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can researchers ensure high diastereomeric purity?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclopropane ring formation, cyanation, and tert-butyl ester protection. A key challenge is controlling stereochemistry during the formation of the pyrrolidine ring. Strategies include:
- Using chiral catalysts or auxiliaries to bias diastereomer formation .
- Optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization. Polar aprotic solvents like THF or DMSO are often preferred for such reactions .
- Monitoring diastereomeric ratios (dr) via HPLC or chiral stationary phase chromatography during intermediate steps .
Q. How can researchers characterize the diastereomeric mixture using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR spectra of the mixture to identify distinct diastereomer signals. For example, differences in chemical shifts for the cyclopropane or tert-butyl groups may indicate stereochemical variations .
- Chromatography : Use reversed-phase HPLC with a chiral column (e.g., amylose- or cellulose-based) to separate diastereomers. Gradient elution with acetonitrile/water is typical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) can differentiate fragmentation patterns of diastereomers .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks .
- Ventilation : Use a fume hood to avoid inhalation of fine particles or vapors during weighing or reactions .
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What strategies are effective for resolving the diastereomers, and how does stereochemistry influence their physicochemical properties?
- Methodological Answer :
- Crystallization-Induced Diastereomer Resolution : Utilize solvent mixtures (e.g., ethanol/water) to selectively crystallize one diastereomer based on solubility differences .
- Dynamic Kinetic Resolution (DKR) : Apply enzymes or metal catalysts to equilibrate diastereomers during synthesis, favoring the desired isomer .
- Property Analysis : Compare melting points, solubility, and log values. For instance, steric effects from the cyclopropane group may reduce solubility in nonpolar solvents .
Q. How do reaction conditions (e.g., temperature, catalysts) affect the diastereomeric ratio, and what analytical methods validate these effects?
- Methodological Answer :
- Temperature Studies : Conduct parallel reactions at 0°C, 25°C, and 50°C to assess thermal equilibration. Lower temperatures often favor kinetic control, stabilizing one diastereomer .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to modulate stereoselectivity. Monitor dr via F NMR if fluorinated analogs are used .
- Validation : Quantify dr using integration of distinct NMR peaks or HPLC peak areas. Statistical tools like ANOVA can correlate reaction parameters with dr outcomes .
Q. What computational methods can predict the compound’s conformational stability and interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s low-energy conformers in explicit solvent (e.g., water) to identify dominant diastereomer conformations .
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., enzymes with hydrophobic pockets, given the tert-butyl and cyclopropane groups).
- QM/MM Calculations : Combine quantum mechanics (QM) for electronic structure analysis and molecular mechanics (MM) for protein-ligand interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or diastereomeric ratios across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate published procedures with rigorous control of moisture, oxygen, and catalyst purity. For example, trace water may hydrolyze the tert-butyl ester, altering yields .
- Stereochemical Reassessment : Re-analyze isolated products via X-ray crystallography to confirm configurations, as NMR alone may misassign diastereomers .
- Meta-Analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies to identify critical variables affecting outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
